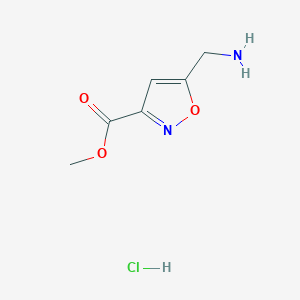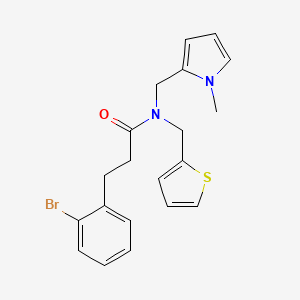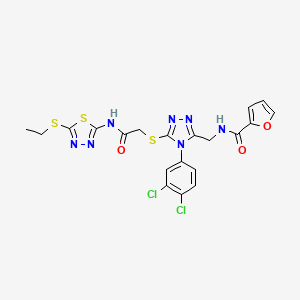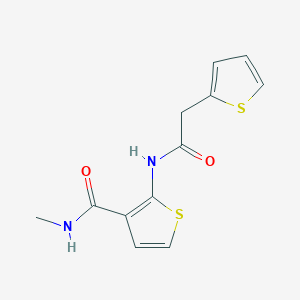
Anthracene-9-thiocarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-9-thiocarboxamide is an organic compound with the molecular formula C15H11NS. It is a derivative of anthracene, where a thiocarboxamide group is attached to the ninth carbon of the anthracene ring system. This compound is known for its unique thermosalient behavior, which means it can undergo significant physical changes in response to temperature variations .
Mecanismo De Acción
Target of Action
Anthracene-9-thiocarboxamide is a unique compound that exhibits thermosalient behavior . The primary targets of this compound are the crystalline structures it forms. These structures are influenced by a combination of hydrogen bonds and weaker interlayer interactions .
Mode of Action
The compound interacts with its targets through a process of strong anisotropic thermal expansion . This means that the compound expands differently in different directions when heated or cooled. This unique interaction leads to significant changes in the crystalline structures, which is a key aspect of its mode of action .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily physical rather than biochemical. The compound influences the formation and behavior of crystalline structures through thermal expansion . The downstream effects of this include the spontaneous fracturing and jumping of the crystalline material upon cooling .
Result of Action
The most notable result of this compound’s action is its thermosalient behavior. Upon cooling, the crystalline material spontaneously fractures and jumps . This is a direct result of the strong anisotropic thermal expansion that the compound undergoes .
Action Environment
The action of this compound is highly dependent on environmental factors, particularly temperature. The thermosalient behavior of the compound is triggered by cooling . Therefore, the compound’s action, efficacy, and stability would be significantly influenced by the temperature of its environment.
Análisis Bioquímico
Molecular Mechanism
Its thermosalient behavior suggests that it may exert its effects at the molecular level through physical interactions with biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, Anthracene-9-thiocarboxamide exhibits thermosalient behavior upon cooling . This behavior, characterized by spontaneous fracturing and jumping of the crystalline material, is consistent over time
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anthracene-9-thiocarboxamide can be synthesized through the reaction of anthracene-9-carboxylic acid with thionyl chloride, followed by the addition of ammonia. The reaction typically involves heating anthracene-9-carboxylic acid with thionyl chloride to form anthracene-9-carbonyl chloride, which is then treated with ammonia to yield this compound .
Industrial Production Methods: The process would include steps for purification and crystallization to obtain the compound in a pure form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Anthracene-9-thiocarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarboxamide group to a thiol or an amine.
Substitution: The thiocarboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Anthracene-9-thiocarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying molecular interactions and dynamics.
Industry: Used in the development of materials with thermosalient properties, which can be applied in sensors and actuators
Comparación Con Compuestos Similares
- Anthracene-9-carboxylic acid
- Anthracene-9-carbonyl chloride
- Anthracene-9-thiol
Comparison: Anthracene-9-thiocarboxamide is unique due to its thermosalient behavior, which is not commonly observed in its similar compounds. While anthracene-9-carboxylic acid and anthracene-9-carbonyl chloride are precursors in its synthesis, they do not exhibit the same dynamic physical properties. Anthracene-9-thiol, on the other hand, shares some chemical reactivity but lacks the structural features that contribute to the thermosalient behavior .
Propiedades
IUPAC Name |
anthracene-9-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NS/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNDYWVMUNOBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347815-19-3 |
Source


|
| Record name | 1347815-19-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)

![2-[3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)

![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2887286.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)
![3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2887292.png)
![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2887296.png)
![3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2887297.png)


![(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2887300.png)

